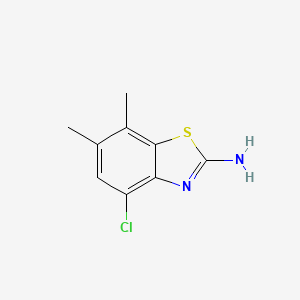

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine” is a derivative of benzothiazole, which is a privileged bicyclic ring system. It contains a benzene ring fused to a thiazole ring . Benzothiazoles have been extensively studied and found to have diverse chemical reactivities and a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles has been described, which involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, the synthesis of azo dye ligand was achieved via diazo-coupling reaction between 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 2-thioxodihydropyrimidine-4,6(1 H,5 H)-dione .Applications De Recherche Scientifique

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as an intermediate in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, this compound has been studied for its potential in various biochemical and physiological processes.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication ofMycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis, indicating that they may interfere with essential biochemical processes of the bacteria .

Biochemical Pathways

M. tuberculosis. This suggests that these compounds may disrupt the metabolic pathways essential for the survival and replication of the bacteria .

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth ofM. tuberculosis .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s activity .

Avantages Et Limitations Des Expériences En Laboratoire

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine is a versatile and valuable tool for scientists due to its unique structure and properties. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, this compound is a weak base, and its proton-donating or proton-accepting ability can be affected by the pH of the solution. Additionally, this compound is not very soluble in water, which can limit its use in certain experiments.

Orientations Futures

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine has a wide range of potential applications in scientific research. Future research could focus on the synthesis of new compounds using this compound as a precursor. Additionally, further research could be done to explore the potential of this compound in the treatment of various diseases, such as cancer. Additionally, research could be done to explore the potential of this compound in the regulation of certain enzymes and hormones. Finally, research could be done to explore the potential of this compound in the synthesis of polymers, such as polyurethanes and polyesters.

Méthodes De Synthèse

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine is usually synthesized through a three-step process. The first step involves the reaction of 4-chloro-6,7-dimethyl-1,3-benzothiazole with an amine, such as ethylenediamine, in an organic solvent. The reaction yields a mixture of the desired product and a side product, 4-chloro-6,7-dimethyl-1,3-benzothiazole-2-ethanol. The second step involves the reaction of the mixture with a base, such as sodium hydroxide, to form this compound and 4-chloro-6,7-dimethyl-1,3-benzothiazole-2-ethanol. The third step involves the removal of the side product, 4-chloro-6,7-dimethyl-1,3-benzothiazole-2-ethanol, by distillation.

Propriétés

IUPAC Name |

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQZFDCGZIOJBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)SC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574569.png)

![N,N-diethyl-2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6574574.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine](/img/structure/B6574576.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6574585.png)

![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)

![4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B6574596.png)

![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B6574609.png)

![N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B6574615.png)

![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)

![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)

![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)

![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)